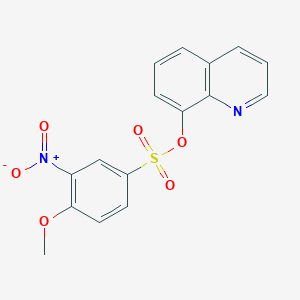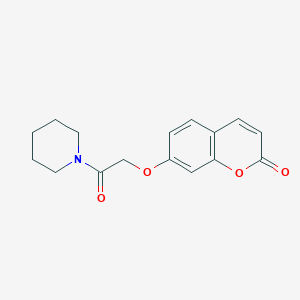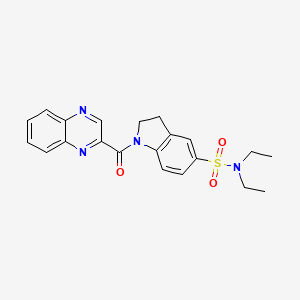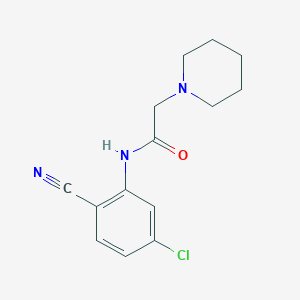
2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide, also known as AMPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMPA belongs to the class of piperazine compounds and has been studied for its ability to modulate various biological processes. In
作用機序
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide involves its binding to ionotropic glutamate receptors. Specifically, 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide binds to the 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide receptor subtype, which leads to the opening of ion channels and an influx of calcium ions into the cell. This influx of calcium ions can lead to various downstream effects such as the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide are diverse and depend on the specific application. As mentioned earlier, 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has been shown to enhance cognitive function by modulating glutamate receptors. Additionally, 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment option for various inflammatory conditions. Finally, 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has been shown to have anticonvulsant properties, making it a potential treatment option for epilepsy.
実験室実験の利点と制限
One of the primary advantages of using 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide in lab experiments is its specificity for the 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide receptor subtype. This specificity allows researchers to study the effects of 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide on a specific receptor subtype without the confounding effects of other receptor subtypes. Additionally, 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has been shown to be relatively stable, making it a suitable compound for long-term experiments.
One of the primary limitations of using 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide in lab experiments is its potential toxicity. 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has been shown to be toxic at high concentrations, which can limit its use in certain applications. Additionally, the effects of 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide can be dependent on the specific experimental conditions, which can make it difficult to compare results across different studies.
将来の方向性
There are several future directions for research on 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide. One potential area of research is the development of 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide-based drugs for the treatment of various neurological disorders such as Alzheimer's disease and epilepsy. Additionally, further research is needed to elucidate the specific mechanisms of action of 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide and its downstream effects. Finally, the potential toxicity of 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide needs to be further explored to determine its safety for use in humans.
Conclusion:
In conclusion, 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide, or 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has been shown to modulate various biological processes, including glutamate receptors, inflammation, and pain. While 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has several advantages for use in lab experiments, it also has limitations, including potential toxicity. Future research on 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide will likely focus on its potential therapeutic applications and elucidating its specific mechanisms of action.
合成法
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide involves the reaction of 4-methylphenylacetic acid with acetic anhydride and piperazine in the presence of a catalyst. The resulting product is then purified using column chromatography. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research is its use as a modulator of ionotropic glutamate receptors. Glutamate is one of the primary neurotransmitters in the central nervous system and is involved in various physiological processes such as learning and memory. 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has been shown to enhance the activity of glutamate receptors, which can lead to improved cognitive function.
2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has also been studied for its potential anti-inflammatory and analgesic properties. In a study conducted on rats, 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide was shown to reduce inflammation and pain in the paw edema model. Additionally, 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has been shown to have anticonvulsant properties, making it a potential treatment option for epilepsy.
特性
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-12-3-5-14(6-4-12)16-15(20)11-17-7-9-18(10-8-17)13(2)19/h3-6H,7-11H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTZKJRMRRHNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)

![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)



![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B7480152.png)
![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)
![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)